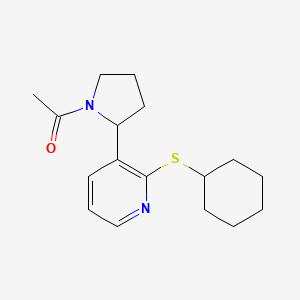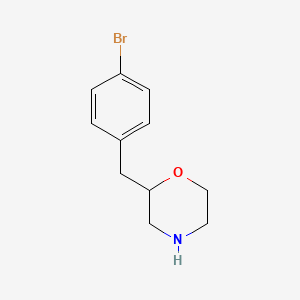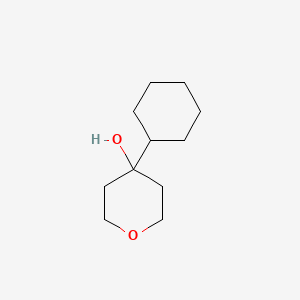
4-Cyclohexyltetrahydro-2H-pyran-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclohexyltetrahydro-2H-pyran-4-OL is an organic compound with the molecular formula C11H20O2 It is a derivative of tetrahydropyran, featuring a cyclohexyl group attached to the tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyltetrahydro-2H-pyran-4-OL typically involves the hydrogenation of 2,5-dihydropyran in the presence of a suitable catalyst. Common catalysts used for this reaction include platinum or palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to ensure complete hydrogenation of the dihydropyran ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of high-throughput screening techniques can optimize catalyst selection and reaction parameters for large-scale production.
化学反応の分析
Types of Reactions
4-Cyclohexyltetrahydro-2H-pyran-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Formation of cyclohexyl-tetrahydropyranone.
Reduction: Formation of cyclohexyl-tetrahydropyranol derivatives.
Substitution: Formation of cyclohexyl-tetrahydropyran derivatives with various functional groups.
科学的研究の応用
4-Cyclohexyltetrahydro-2H-pyran-4-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
作用機序
The mechanism of action of 4-Cyclohexyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate enzymatic activities, receptor functions, and other cellular processes .
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler analog without the cyclohexyl group.
4-Hydroxy-tetrahydropyran: Similar structure but lacks the cyclohexyl group.
Cyclohexanol: Contains a cyclohexyl group but lacks the tetrahydropyran ring.
Uniqueness
4-Cyclohexyltetrahydro-2H-pyran-4-OL is unique due to the combination of the cyclohexyl group and the tetrahydropyran ring. This dual structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where both hydrophobic and hydrophilic interactions are required .
特性
分子式 |
C11H20O2 |
|---|---|
分子量 |
184.27 g/mol |
IUPAC名 |
4-cyclohexyloxan-4-ol |
InChI |
InChI=1S/C11H20O2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h10,12H,1-9H2 |
InChIキー |
QIJBJXYARILRLU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2(CCOCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


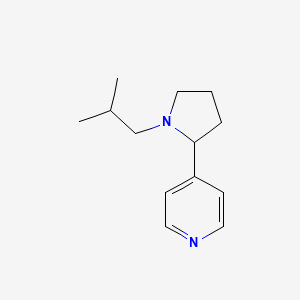
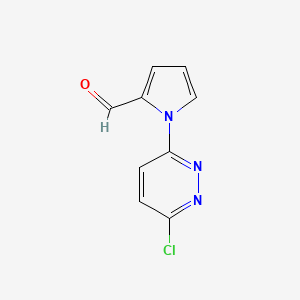
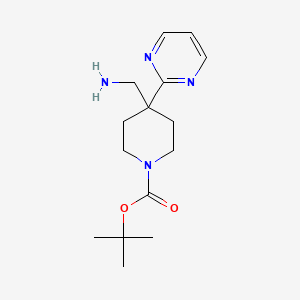
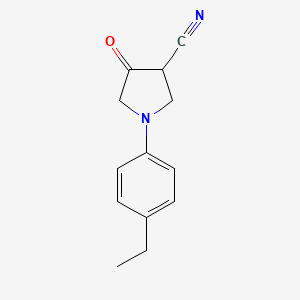
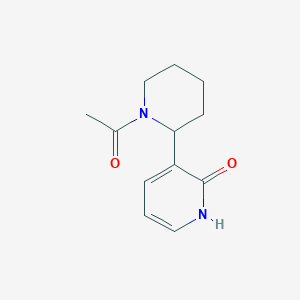
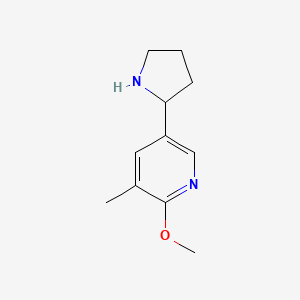
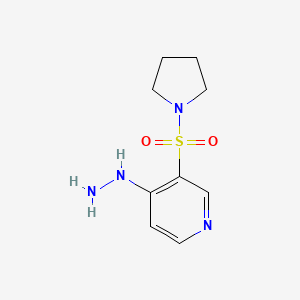
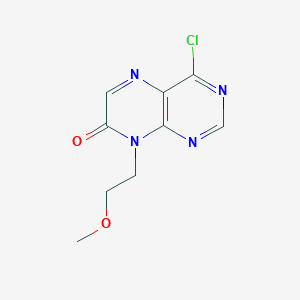
![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11803180.png)

